molecular formula C11H17NO2 B3045563 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- CAS No. 109926-16-1

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-

Cat. No.: B3045563
CAS No.: 109926-16-1
M. Wt: 195.26 g/mol
InChI Key: WTAVVEWYSBIMAF-UHFFFAOYSA-N
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Description

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biological Activity

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- (CAS No. 109926-16-1) is a chemical compound that has gained attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H19N
  • Molecular Weight : Approximately 165.24 g/mol
  • Physical State : Colorless liquid
  • Density : ~1.0 g/cm³
  • Boiling Point : ~271.2 °C at 760 mmHg

The compound features a propanol backbone with an amino group and a methoxyphenyl substituent, which contributes to its unique reactivity and biological properties.

1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- exhibits various biological activities that can be attributed to its interaction with specific biological targets:

  • Binding Affinity : Research indicates that this compound may have a significant binding affinity for certain receptors, which can influence neurotransmitter systems and potentially affect mood and anxiety levels.
  • Pharmacological Profiles : The presence of the methoxy group in its structure may enhance its lipophilicity, facilitating better penetration into biological membranes and increasing its bioavailability.

Biological Activities

The biological activities associated with 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- include:

  • Antidepressant Effects : Similar compounds have shown potential in modulating serotonin and dopamine pathways, suggesting a possible role in treating depression .
  • Analgesic Properties : Some analogs have been explored for their pain-relieving effects, indicating that this compound might share similar properties.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activities by interfering with cancer cell proliferation pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]- and related compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-methoxyphenyl)propan-1-olC10H15NOContains para-methoxy group; potential analgesic
3-Amino-3-(p-methoxyphenyl)-1-propanolC10H15NOExhibits similar biological activity; antidepressant
1-Propanol, 3-amino-2-methyl-(R)C10H15NOSmaller structure; studied for chiral properties

This comparison highlights the distinct functional groups present in each compound, which contribute to their varying biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of compounds structurally related to 1-Propanol, 3-[[(2-methoxyphenyl)methyl]amino]-:

  • A study published in Journal of Medicinal Chemistry explored the synthesis of methoxy-substituted compounds and their effects on neurochemical pathways. The results indicated that these compounds could modulate neurotransmitter levels significantly .
  • Another investigation focused on the analgesic properties of related phenolic compounds, revealing promising results in pain models .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-11-6-3-2-5-10(11)9-12-7-4-8-13/h2-3,5-6,12-13H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVVEWYSBIMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329220
Record name 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-16-1
Record name 3-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to Reference Example 23, 3-amino-1-propanol (27.0 g) was reacted with 2-methoxybenzylchloride (5.00 g) to obtain 3-(2-methoxybenzylamino)-1-propanol (3.48 g, 50%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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